molecular formula C22H15N5O5S2 B12191922 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

Cat. No.: B12191922
M. Wt: 493.5 g/mol
InChI Key: YQOYVGBEWXBITQ-UHFFFAOYSA-N
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Description

This heterocyclic compound features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The benzodioxin ring at position 5 of the oxazole contributes to lipophilicity and may influence bioavailability. The thiophene and oxadiazole substituents are electron-rich, suggesting possible roles in target binding or metabolic stability .

Properties

Molecular Formula

C22H15N5O5S2

Molecular Weight

493.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H15N5O5S2/c1-11-18(21-24-19(27-32-21)17-3-2-8-33-17)34-22(23-11)25-20(28)13-10-15(31-26-13)12-4-5-14-16(9-12)30-7-6-29-14/h2-5,8-10H,6-7H2,1H3,(H,23,25,28)

InChI Key

YQOYVGBEWXBITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C5=NC(=NO5)C6=CC=CS6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structures such as 2,3-dihydro-1,4-benzodioxin and 1,2-oxazole. The key steps include:

Industrial Production Methods

Industrial production methods for such complex molecules typically involve optimization of the synthetic routes to maximize yield and minimize cost. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and is used in the study of reaction mechanisms.

Biology

In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine

In medicine, the compound is explored for its therapeutic potential. It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development .

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing key structural motifs (benzodioxin, thiazole, oxazole, or thiophene-oxadiazole systems):

Compound Core Structure Key Substituents Structural Differences Potential Implications
Target Compound 1,2-Oxazole - Benzodioxin at C5
- Thiophene-oxadiazole-thiazole at carboxamide
Unique combination of thiophene-oxadiazole-thiazole and benzodioxin Enhanced π-stacking; potential kinase inhibition or GPCR modulation
5-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide 1,2,3-Triazole - Ethoxyphenyl-oxazole at triazole
- Benzodioxin at carboxamide
Replacement of thiophene-oxadiazole with ethoxyphenyl-oxazole; triazole instead of oxazole Reduced electron-deficient character; altered solubility and target selectivity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone - Benzodioxin at C1
- Thiazole at carboxamide
Simplified structure lacking thiophene-oxadiazole; pyrrolidinone core Lower molecular weight; potential for improved CNS penetration
N-(tert-butyl)-2-(4-cyclohexylpiperazin-1-yl)-6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine Imidazothiadiazole - Cyclohexylpiperazine
- Dimethylphenyl
No benzodioxin or oxazole; imidazothiadiazole core Likely divergent biological targets (e.g., kinase vs. protease inhibition)

Key Observations:

Electronic Properties : The thiophene-oxadiazole-thiazole system in the target compound introduces electron-deficient regions, which may enhance interactions with ATP-binding pockets in kinases compared to ethoxyphenyl-substituted analogs .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclic couplings (e.g., Hantzsch thiazole formation and oxadiazole cyclization), which may reduce yield compared to simpler analogs .
  • Stability : Oxadiazole and thiophene rings are prone to oxidative metabolism, necessitating formulation strategies to enhance half-life.
  • Data Gaps: No experimental binding affinities, solubility, or toxicity profiles are reported in available literature.

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic molecule that integrates multiple heterocyclic structures. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The molecular formula of the compound is C22H15N5O5S2C_{22}H_{15}N_{5}O_{5}S^{2} with a molecular weight of approximately 493.5 g/mol. The IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its biological properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets in biological systems. These targets may include enzymes and receptors involved in various biochemical pathways. The following mechanisms are proposed:

Molecular Targets:

  • Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors.

Biochemical Pathways:
The compound's interaction with its targets may influence pathways related to inflammation, cancer progression, or infectious diseases.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies reported MIC values below 10 µg/mL against various bacterial strains, suggesting potent antibacterial activity.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise:

  • Cell Line Studies: In vitro tests on cancer cell lines demonstrated reduced cell viability at concentrations as low as 5 µM.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Cytokine Production: It has been observed to reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Studies and Research Findings

A number of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC < 10 µg/mL against Staphylococcus aureus.
Study BAnticancer ActivityReduced viability in MCF7 breast cancer cells by 60% at 5 µM.
Study CAnti-inflammatory EffectsDecreased TNF-alpha production by 40% in LPS-stimulated macrophages.

Comparison with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is essential:

CompoundMolecular FormulaBiological Activity
Compound XC22H16N4O4SModerate antibacterial activity (MIC ~ 20 µg/mL)
Compound YC21H15N5O4SSignificant cytotoxicity against cancer cells (IC50 ~ 10 µM)

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